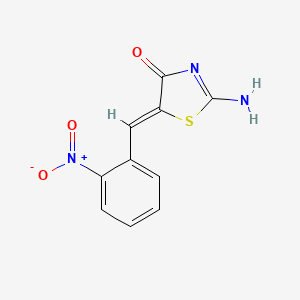![molecular formula C13H16N2O2 B5803355 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.
Wirkmechanismus
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II works by binding to the active site of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it has also been shown to have effects on normal cells. Studies have shown that 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II can induce senescence in normal cells, which may limit its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has several advantages for lab experiments, including its high potency and specificity for 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide. However, it also has limitations, including its potential toxicity and effects on normal cells.
Zukünftige Richtungen
For research on 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II include further studies on its mechanism of action, optimization of its potency and selectivity, and exploration of its potential as a combination therapy with other anticancer agents. Additionally, research on the effects of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II on normal cells and its potential for inducing senescence should be further explored.
Synthesemethoden
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine in the presence of triethylamine to yield 4-nitrobenzamide. The second step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to yield 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II.
Wissenschaftliche Forschungsanwendungen
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide, a phosphatase that plays a crucial role in cell cycle regulation and is overexpressed in many types of cancer. Inhibition of 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making 4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide inhibitor II a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)13(17)10-5-7-11(8-6-10)14-12(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPNWUCZNYMCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)


![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)